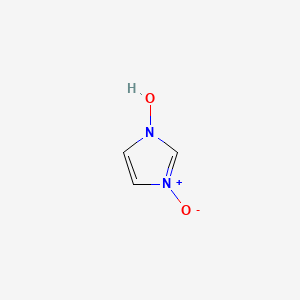

1H-Imidazole, 1-hydroxy-, 3-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

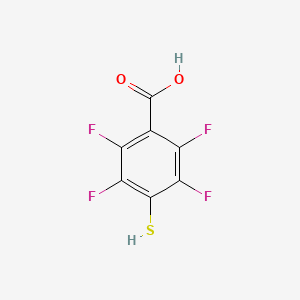

“1H-Imidazole, 1-hydroxy-, 3-oxide” is a chemical compound that is part of the imidazole family . Imidazole is a key component in many biological and chemical processes . The compound “1H-Imidazole, 1-hydroxy-, 3-oxide” is a variant of imidazole that has been hydroxylated and oxidized .

Synthesis Analysis

The synthesis of “1H-Imidazole, 1-hydroxy-, 3-oxide” involves several steps. One method involves the alkylation of six 1-hydroxy-imidazole-3-oxides using dimethyl or diethyl sulfate as strong alkylating reagents . Another method involves the cyclization of amido-nitriles to form disubstituted imidazoles .

Molecular Structure Analysis

The molecular structure of “1H-Imidazole, 1-hydroxy-, 3-oxide” is complex and unique. Theoretical studies have been conducted to study the geometries of diethyl, dimethoxy, and dimethylamino imidazolium salts as representative models of imidazole salts bearing heteroatoms directly attached to the ring nitrogen atoms of the imidazole core units .

Chemical Reactions Analysis

The chemical reactions involving “1H-Imidazole, 1-hydroxy-, 3-oxide” are diverse and complex. For instance, the kinetic acidities of these compounds were studied by measuring the pseudo-first order reaction rates of the H/D exchange process .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Structures

1-Hydroxyimidazoles and imidazole 3-oxides are valuable synthetic intermediates for the assembly of heterocyclic structures . They are used in the synthesis of biologically active molecules .

Biological and Pharmacological Activities

Compounds containing N-oxide or N-hydroxyimidazole motifs have shown potential as biologically active compounds. They have been found to exhibit properties such as herbicidal, nematocidal, insecticidal, fungicidal, antiparasitary, and bacteriostatic activities .

Potential Hypotensive Drugs

Compounds of these types include potential hypotensive drugs . They play a pivotal role in the synthesis of biologically active molecules .

Antiprotozoal Activity

Some molecules that contain N-oxide or N-hydroxyimidazole motifs exhibit antiprotozoal activity .

Antitumor and Antiviral Activities

These compounds have also shown potential as antitumor and antiviral agents.

Herbicides and Kinase Inhibitors

1-Hydroxyimidazoles and imidazole 3-oxides are used in the synthesis of herbicides and potential selective inhibitors of various kinases .

Precatalysts in Suzuki Coupling Reactions

All prepared dialkoxy imidazolium salts could be used as precatalysts in standard aqueous Suzuki coupling reactions .

Supramolecular Anion Recognition

Two representative dialkoxy imidazolium salts could be used in supramolecular anion recognition, as demonstrated by binding studies towards iodide as guest .

Orientations Futures

Imidazole and its derivatives, including “1H-Imidazole, 1-hydroxy-, 3-oxide”, have a wide range of applications in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . Future research will likely continue to explore the synthesis, functionalization, and applications of these compounds .

Mécanisme D'action

Target of Action

Imidazoles are known to be key components in functional molecules used in a variety of applications . They are utilized in pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis .

Mode of Action

The synthesis of imidazoles often involves the formation of bonds during the creation of the imidazole ring . For instance, one method involves a nickel-catalyzed addition to a nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Biochemical Pathways

For example, the imidazole group plays a central role in biological catalysis as part of the side-chain of histidine .

Pharmacokinetics

The physicochemical properties of 1-hydroxyimidazoles and imidazole 3-oxides have been studied .

Result of Action

They have been associated with potential hypotensive drugs, antiprotozoal, antitumor, and antiviral activity, as well as herbicides and potential selective inhibitors of various kinases .

Action Environment

The synthesis of imidazoles often involves reaction conditions that are tolerant to a variety of functional groups .

Propriétés

IUPAC Name |

1-hydroxy-3-oxidoimidazol-3-ium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O2/c6-4-1-2-5(7)3-4/h1-3,6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPGITDSPOPEKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CN1O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50188827 |

Source

|

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Imidazole, 1-hydroxy-, 3-oxide | |

CAS RN |

35321-46-1 |

Source

|

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035321461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxyimidazole-3-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50188827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-6-pyridin-4-yl-6H-benzimidazolo[1,2-c]quinazoline](/img/structure/B1211526.png)

![N-[4-(Aminosulfonyl)phenyl]-2-Mercaptobenzamide](/img/structure/B1211529.png)

![2-[2-(3-Methoxy-4-oxo-1-cyclohexa-2,5-dienylidene)hydrazinyl]benzoic acid](/img/structure/B1211534.png)

![6H-Benzotriazolo[2,1-a]benzotriazol-5-ium, 1,3,7,9-tetranitro-, inner salt](/img/structure/B1211543.png)